Chemical Identity and Physicochemical Profiling
Chemical Identity and Physicochemical Profiling
As a Senior Application Scientist, I approach the characterization, synthesis, and application of quinoline derivatives not merely as a cataloging exercise, but as a systematic exploration of molecular architecture. 2-Ethylquinoline-3-carboxylic acid and its hydrochloride salt are critical building blocks in modern medicinal chemistry and flavor modulation.
This technical guide provides an authoritative, in-depth analysis of the compound's chemical identity, synthetic pathways, and biological applications, designed specifically for researchers and drug development professionals.
A common point of failure in assay development and scaling is the conflation of a free acid with its corresponding salt forms. For 2-Ethylquinoline-3-carboxylic acid, the literature and chemical registries distinctly separate the free base/acid form from its hydrochloride salt.
The free acid is registered under CAS 888069-31-6 [1], while the highly soluble hydrochloride salt is registered under CAS 888014-11-7 [2]. The selection between these two forms is dictated by the downstream application: the free acid is typically utilized in organic synthesis (e.g., amide coupling), whereas the hydrochloride salt is preferred for aqueous biological assays due to its enhanced hydration profile[3].
Quantitative Physicochemical Data
To facilitate experimental design, the following table summarizes the key physicochemical properties of both forms.
| Parameter | 2-Ethylquinoline-3-carboxylic acid (Free Acid) | 2-Ethylquinoline-3-carboxylic acid HCl (Salt) |
| CAS Registry Number | 888069-31-6[1] | 888014-11-7[2] |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₂H₁₂ClNO₂[3] |
| Molecular Weight | 201.22 g/mol | 237.69 g/mol [3] |
| LogP | ~2.50 (Estimated) | 1.24[3] |
| Topological Polar Surface Area | ~37.3 Ų | 50.0 Ų[3] |
| Hydrogen Bond Donors | 1 | 1[3] |
| Hydrogen Bond Acceptors | 2 | 3[3] |
| Rotatable Bonds | 2 | 2[3] |
Causality in Form Selection: The addition of the hydrochloride molecule significantly lowers the LogP from ~2.50 to 1.24, increasing the polar surface area[3]. This thermodynamic shift is critical; it prevents the compound from precipitating in standard aqueous buffers (like HBSS or PBS) during high-throughput screening.
Synthetic Methodology: The Modified Friedländer Annulation
The construction of the 2-ethylquinoline core is most efficiently achieved via a modified Friedländer annulation. This approach allows for the precise installation of the ethyl group at the C2 position and the carboxylic acid at the C3 position.
Protocol 1: Synthesis of 2-Ethylquinoline-3-carboxylic acid
Objective: High-yield synthesis of the quinoline core with precise regiocontrol.
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Step 1: Reagent Preparation. Dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl 3-oxopentanoate (1.1 eq) in anhydrous ethanol.
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Causality: Anhydrous ethanol is selected to prevent the premature hydrolysis of the ester during the initial condensation phase, ensuring the thermodynamic equilibrium strictly favors imine formation.
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Step 2: Base-Catalyzed Condensation. Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 12 hours.
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Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive enamine intermediate with the ketone. This significantly lowers the activation energy for the nucleophilic attack on the aldehyde carbonyl, driving the cyclization.
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Step 3: Saponification. Cool the reaction to room temperature, add 2M NaOH (aq), and stir for 4 hours.
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Causality: The basic conditions cleave the intermediate ethyl ester to the corresponding sodium carboxylate. Water is introduced here to drive the hydrolysis thermodynamically.
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Step 4: Acidification and Isolation. Acidify the aqueous layer with 1M HCl to pH 3-4. Collect the resulting precipitate via vacuum filtration.
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Causality: Adjusting the pH below the pKa of the carboxylic acid ensures full protonation. This neutralizes the molecule, drastically reducing its aqueous solubility and driving the precipitation of the free acid (CAS 888069-31-6)[1].
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Validation Checkpoint: This protocol is a self-validating system; the successful cyclization is visually confirmed by a distinct chromic shift (color change) during enamine formation, and the final purity is self-enforced by the strict pH-dependent precipitation window.
Modified Friedländer Annulation Pathway for 2-Ethylquinoline-3-carboxylic acid Synthesis.
Biological Applications: Sweet Flavor Modulation
Beyond its utility as an intermediate for antibacterial quinolones, 2-ethylquinoline-3-carboxylic acid and its substituted derivatives (e.g., 4-amino derivatives) have emerged as potent sweet flavor modifiers [4]. These compounds interact with the extracellular Venus flytrap domain of the T1R2/T1R3 heterodimeric G-protein coupled receptor (GPCR), acting as positive allosteric modulators (PAMs) to enhance the perception of sweetness without adding caloric value[4].
Protocol 2: In Vitro Calcium Mobilization Assay for T1R2/T1R3 Modulation
Objective: Quantify the allosteric modulation of the sweet taste receptor by quinoline derivatives.
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Step 1: Cell Culture and Seeding. Seed HEK293T cells stably expressing human T1R2/T1R3 and the chimeric G-protein Gα15 into 384-well plates at 15,000 cells/well.
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Causality: The T1R2/T1R3 receptor natively couples to gustducin. By engineering the cells to express Gα15, we artificially force the GPCR to couple to the phospholipase C (PLC) pathway. This translates a taste receptor binding event into a massive, easily measurable intracellular calcium release.
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Step 2: Dye Loading. Incubate cells with Fluo-4 AM (a calcium-sensitive dye) for 1 hour at 37°C.
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Causality: The acetoxymethyl (AM) ester modification neutralizes the dye's charge, allowing it to passively permeate the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM group, trapping the active fluorophore within the cytosol where it can bind released Ca²⁺.
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Step 3: Compound Addition and Readout. Add 2-ethylquinoline-3-carboxylic acid at varying concentrations alongside a sub-maximal concentration (EC₂₀) of a known sweetener (e.g., sucralose). Measure fluorescence (Ex 488 nm / Em 525 nm) dynamically using a FLIPR (Fluorometric Imaging Plate Reader) system.
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Causality: Testing the compound in the presence of an EC₂₀ sweetener concentration isolates its PAM activity. If the compound is a true enhancer, it will shift the sweetener's dose-response curve to the left.
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Validation Checkpoint: The assay logic is self-validating. The inclusion of a known PAM as a positive control and a vehicle-only (DMSO) negative control ensures that the dynamic range of the fluorescence signal is calibrated for every single microplate run.
In Vitro Calcium Mobilization Assay Workflow for Sweet Taste Receptor Modulation.
Analytical Validation Standards
To ensure the integrity of 2-ethylquinoline-3-carboxylic acid prior to biological testing, a dual-method validation system must be employed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing an electrospray ionization (ESI) source in positive mode, the compound (free acid) will display a distinct [M+H]⁺ peak at m/z 202.2.
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¹H NMR (400 MHz, DMSO-d₆): The defining structural markers include a triplet at ~1.24 ppm (3H, -CH₃ of the ethyl group) and a quartet at ~3.28 ppm (2H, -CH₂- of the ethyl group), confirming the intact C2-ethyl substitution[4].
By adhering to these stringent physicochemical parameters, synthetic methodologies, and biological assay protocols, researchers can reliably leverage 2-ethylquinoline-3-carboxylic acid as a foundational component in advanced drug discovery and sensory modulation programs.
References
- Source: nextsds.
- Source: chem-space.
- Title: Substituted 4-amino-5-(cyclohexyloxy)
- Title: 88344-65-4 | 2-Methylquinoline-3,4-dicarboxylic acid | BLD Pharm (Reference for CAS 888069-31-6)
